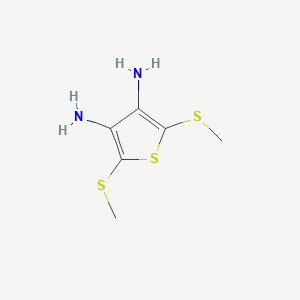
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is a heterocyclic compound featuring a thiophene ring substituted with two methylsulfanyl groups at positions 2 and 5, and two amino groups at positions 3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method includes the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product . The reaction conditions often involve the use of polar solvents such as ethanol or chloroform, and catalysts like potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atoms .
Scientific Research Applications
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(dimethylsilyl)thiophene: Similar in structure but with dimethylsilyl groups instead of methylsulfanyl groups.
3,4-Dibromo-2,5-bis(methylthio)thiophene: Contains bromine atoms at positions 3 and 4 instead of amino groups.
Uniqueness
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is unique due to the presence of both methylsulfanyl and amino groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
90070-00-1 |
|---|---|
Molecular Formula |
C6H10N2S3 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2,5-bis(methylsulfanyl)thiophene-3,4-diamine |
InChI |
InChI=1S/C6H10N2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h7-8H2,1-2H3 |
InChI Key |
BDNGZQMHFGNCQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


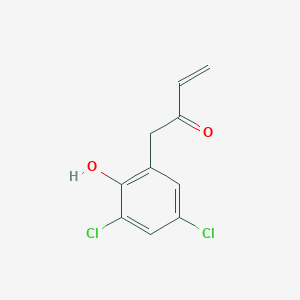
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)
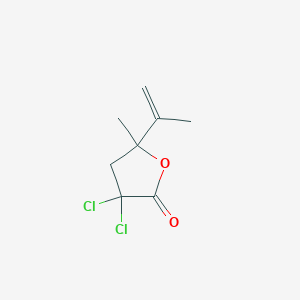
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
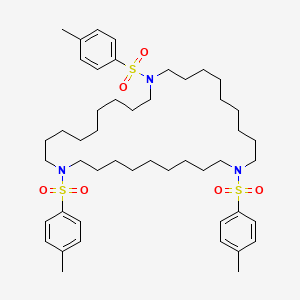
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)
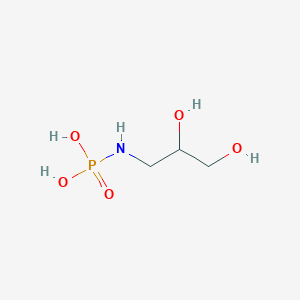
![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
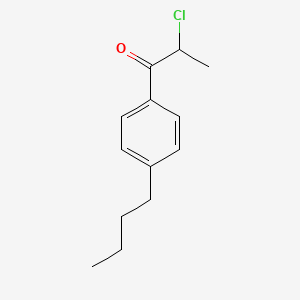
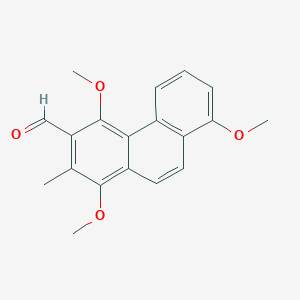
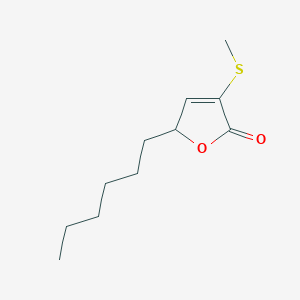
![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
